molecular formula C16H20ClN5OS B6762946 N-[(5-chloropyridin-2-yl)methyl]-4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide

N-[(5-chloropyridin-2-yl)methyl]-4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide

Cat. No.: B6762946
M. Wt: 365.9 g/mol
InChI Key: FGRMFNVVQHHINR-UHFFFAOYSA-N
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Description

N-[(5-chloropyridin-2-yl)methyl]-4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a chloropyridinyl group and a thiazolyl group

Properties

IUPAC Name

N-[(5-chloropyridin-2-yl)methyl]-4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN5OS/c1-12-18-10-15(24-12)11-21-4-6-22(7-5-21)16(23)20-9-14-3-2-13(17)8-19-14/h2-3,8,10H,4-7,9,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGRMFNVVQHHINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)CN2CCN(CC2)C(=O)NCC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-chloropyridin-2-yl)methyl]-4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Chloropyridinyl Group: The chloropyridinyl group can be introduced via nucleophilic substitution reactions, where the piperazine reacts with 5-chloropyridine under suitable conditions.

    Introduction of Thiazolyl Group: The thiazolyl group can be added through a condensation reaction involving 2-methyl-1,3-thiazole and a suitable piperazine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(5-chloropyridin-2-yl)methyl]-4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloropyridinyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-[(5-chloropyridin-2-yl)methyl]-4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Materials Science: It is explored for its use in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(5-chloropyridin-2-yl)methyl]-4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[(5-chloropyridin-2-yl)methyl]-4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide: shares structural similarities with other piperazine derivatives and thiazole-containing compounds.

    Piperazine Derivatives: Compounds like N-phenylpiperazine and N-benzylpiperazine.

    Thiazole Derivatives: Compounds like 2-aminothiazole and 2-methylthiazole.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

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